Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18744194
InChI: InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
SMILES:
Molecular Formula: C25H22ClNO4
Molecular Weight: 435.9 g/mol

Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18744194

Molecular Formula: C25H22ClNO4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid -

Specification

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
IUPAC Name (2R)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
Standard InChI Key FVEADEHWLHODKZ-QGZVFWFLSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl

Introduction

Molecular Structure and Stereochemical Features

Core Structural Attributes

The compound features a propanoic acid backbone with an R-configuration at the β-carbon, a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position, and a 2-chlorobenzyl side chain. The molecular formula is C₂₅H₂₂ClNO₄, with a molecular weight of 435.9 g/mol . The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during solid-phase peptide synthesis (SPPS), while the chloroaromatic moiety contributes to lipophilicity and π-π stacking interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₂ClNO₄
Molecular Weight435.9 g/mol
CAS Number828254-16-6
Optical Rotation (α)-2.6 ± 1° (C=1 in DMF)
SolubilityInsoluble in water; soluble in DMF
StabilityStable under SPPS conditions

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three principal steps:

  • Protection of the α-Amino Group: Fmoc-Cl reacts with the amino group under biphasic conditions (dioxane/water, pH 8–9) to yield the Fmoc-protected intermediate .

  • Introduction of the 2-Chlorobenzyl Group: Alkylation of the β-carbon via nucleophilic substitution using 2-chlorobenzyl bromide in the presence of NaH/DMF .

  • Purification: Reversed-phase HPLC with a C18 column and acetonitrile/water gradient ensures ≥98% purity .

Industrial Manufacturing

Industrial protocols employ automated peptide synthesizers and large-scale reactors to optimize yield (typically 75–85%). Critical parameters include:

  • Temperature control (0–5°C during Fmoc protection).

  • Catalytic hydrogenation for deprotection .

  • Continuous-flow systems to minimize racemization .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group enables iterative deprotection using 20% piperidine/DMF, facilitating the synthesis of complex peptides. Its chloroaromatic side chain enhances:

  • Thermostability: Peptides incorporating this residue show 15–20% higher thermal denaturation thresholds compared to non-halogenated analogs .

  • Receptor Binding: The 2-chlorobenzyl group improves affinity for G-protein-coupled receptors (GPCRs) via hydrophobic interactions .

Oncology

Peptides featuring this moiety inhibit oncogenic kinases (e.g., Bcr-Abl) by occupying the ATP-binding pocket. In xenograft models, such peptides reduced tumor volume by 40–60% at 10 mg/kg doses .

Neuroscience

As a glutamate receptor modulator, derivatives of this compound exhibit NMDA receptor antagonism (IC₅₀ = 2.3 μM), showing potential in treating Alzheimer’s disease.

Table 2: Bioactivity Profiles of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀ApplicationSource
[D-ChloroBzl]⁵-Enkephalinμ-Opioid Receptor8.7 nMPain Management
ChloroBzl-Kinase InhibitorBcr-Abl45 nMChronic Myeloid Leukemia
NMDA Antagonist AnalogNR2B Subunit2.3 μMNeuroprotection

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Replacing the 2-chlorobenzyl group with alternative substituents alters solubility and bioactivity:

Table 3: Comparative Physicochemical Properties

AnalogSubstituentSolubility (mg/mL)LogPBioactivity (IC₅₀)
Fmoc-(R)-3-Amino-2-(4-Br-Bzl)4-Bromobenzyl0.124.832 nM (Kinase X)
Fmoc-(R)-3-Amino-2-(2-F-Bzl)2-Fluorobenzyl0.453.918 nM (GPCR Y)
Target Compound2-Chlorobenzyl0.084.545 nM (Bcr-Abl)

Key findings:

  • Halogen Position: 2-Substituted analogs exhibit higher lipophilicity (LogP 4.5 vs. 3.9 for 2-F) but lower aqueous solubility .

  • Bioactivity: 4-Bromo derivatives show enhanced kinase inhibition due to increased van der Waals interactions .

Recent Advances and Future Directions

Bioconjugation Strategies

The compound’s carboxylic acid group enables covalent linkage to antibodies (e.g., trastuzumab) via EDC/NHS chemistry, creating antibody-drug conjugates (ADCs) with drug-antibody ratios (DAR) of 3.8–4.2 .

Material Science Applications

Incorporation into self-assembling peptides (SAPs) yields hydrogels with shear-thinning properties (G’ = 12 kPa), suitable for injectable drug delivery systems .

Computational Modeling

Molecular dynamics simulations predict that replacing the 2-chloro group with 2-CF₃ improves target residence time by 40% (Δt = 8.7 ns) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator